molecular formula C7H9N2NaO5S2 B7800514 sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate

Cat. No.: B7800514
M. Wt: 288.3 g/mol
InChI Key: OIYOMRFNKQEDEH-UHFFFAOYSA-M
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Description

Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate is a chemical compound with the molecular formula C7H9N2NaO4S2. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate typically involves the reaction of 2-mercaptobenzimidazole with sodium hydroxide and sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Similar structure but lacks the sulfonate group.

    Sodium benzimidazole sulfonate: Similar but without the sulfanylidene group.

    2-Thioxo-2,3-dihydrobenzimidazole-5-sulfonate: Similar but with different oxidation states.

Uniqueness

Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate is unique due to its combination of sulfanylidene and sulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOMRFNKQEDEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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